An In-depth Technical Guide to the Chemical Properties of (E)-4-Ethylhex-2-enoic Acid
An In-depth Technical Guide to the Chemical Properties of (E)-4-Ethylhex-2-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-4-Ethylhex-2-enoic acid is an unsaturated carboxylic acid. This technical guide provides a summary of its known chemical properties. Due to the limited availability of experimental data in peer-reviewed literature, this document primarily relies on computed properties from publicly available chemical databases. Where experimental data is absent, general principles and data from analogous compounds are presented to provide a comprehensive overview for research and development purposes.
Chemical and Physical Properties
The fundamental chemical and physical properties of (E)-4-Ethylhex-2-enoic acid are summarized below. The majority of these values are computationally derived and should be considered as estimates.
| Property | Value | Source |
| Molecular Formula | C8H14O2 | PubChem[1] |
| Molecular Weight | 142.20 g/mol | PubChem[1] |
| IUPAC Name | (E)-4-ethylhex-2-enoic acid | PubChem[1] |
| CAS Number | 60308-78-3 | PubChem[1] |
| Canonical SMILES | CCC(CC)/C=C/C(=O)O | PubChem[1] |
| InChI Key | JUAHIVUUUQRPLE-AATRIKPKSA-N | PubChem[1] |
| XLogP3 (Computed) | 2.5 | PubChem[1] |
| Hydrogen Bond Donor Count (Computed) | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count (Computed) | 2 | PubChem[1] |
| Rotatable Bond Count (Computed) | 5 | PubChem[1] |
| Exact Mass | 142.099379685 Da | PubChem[1] |
| Topological Polar Surface Area (Computed) | 37.3 Ų | PubChem[1] |
| Heavy Atom Count (Computed) | 10 | PubChem[1] |
Note: No experimentally determined data for boiling point, melting point, pKa, or solubility were found in the reviewed literature.
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy:
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Carboxylic Acid Proton (-COOH): A broad singlet is expected in the region of 10-13 ppm.[2][3]
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Vinyl Protons (-CH=CH-): Signals for these protons would likely appear between 5.5 and 7.5 ppm. The proton α to the carbonyl group is expected to be further downfield than the β proton. The coupling constant (J-value) for the trans-alkene protons would be in the range of 11-18 Hz.
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Allylic Proton (-CH-): The proton on the carbon adjacent to the double bond (C4) would appear in the 2.0-3.0 ppm range.
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Ethyl and Propyl Protons: The remaining methylene (-CH2-) and methyl (-CH3) protons would be found in the upfield region of the spectrum, typically between 0.8 and 1.7 ppm.
¹³C NMR Spectroscopy:
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Carbonyl Carbon (-COOH): The signal for the carboxylic acid carbon is expected in the range of 165-185 ppm. For α,β-unsaturated acids, this peak is typically toward the upfield end of this range (around 165 ppm).[4]
-
Olefinic Carbons (-CH=CH-): These carbons are expected to resonate between 120 and 150 ppm.
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Aliphatic Carbons: The remaining sp³ hybridized carbons would appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy:
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O-H Stretch: A very broad absorption band is characteristic for the carboxylic acid O-H stretch, typically spanning from 2500 to 3300 cm⁻¹.[3][5]
-
C=O Stretch: A strong, sharp absorption band for the carbonyl group is expected between 1680 and 1725 cm⁻¹. Conjugation with the C=C double bond may shift this absorption to a lower wavenumber.[5]
-
C=C Stretch: An absorption of medium intensity is expected around 1620-1680 cm⁻¹.
-
C-O Stretch: A band corresponding to the C-O single bond stretch is anticipated in the 1210-1320 cm⁻¹ region.
Mass Spectrometry:
-
Molecular Ion Peak (M+): The molecular ion peak would be expected at m/z = 142.
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Fragmentation: A common fragmentation pattern for carboxylic acids involves the loss of the hydroxyl group (-OH, M-17) and the subsequent loss of carbon monoxide (-CO, M-45). The acylium ion (R-CO⁺) is often a prominent peak.[6][7]
Experimental Protocols
Specific, validated experimental protocols for the synthesis, purification, and analysis of (E)-4-Ethylhex-2-enoic acid are not detailed in the surveyed literature. However, general synthetic methodologies for α,β-unsaturated carboxylic acids are well-established and can be adapted for the preparation of this compound.
General Synthetic Approach: Knoevenagel-Doebner Condensation
The Knoevenagel-Doebner condensation is a widely used method for the synthesis of α,β-unsaturated carboxylic acids from an aldehyde and malonic acid.[1][8][9]
Reaction Scheme: The synthesis of (E)-4-Ethylhex-2-enoic acid via this method would involve the reaction of 2-ethylbutanal with malonic acid, using a base such as pyridine and a catalyst like piperidine or β-alanine. The reaction proceeds through a condensation step followed by decarboxylation.
Detailed Methodology (General Protocol):
-
Reaction Setup: To a solution of the aldehyde (1 equivalent) in a suitable solvent (e.g., pyridine), add malonic acid (1.1-1.5 equivalents).
-
Catalyst Addition: A catalytic amount of piperidine or β-alanine is added to the reaction mixture.
-
Reaction Conditions: The mixture is heated, typically to reflux, for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled and then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product.
-
Purification: The crude product can be collected by filtration and purified by recrystallization from an appropriate solvent system.
Caption: General workflow for the Knoevenagel-Doebner condensation.
Biological Activity
A search of the available scientific literature did not yield any specific information regarding the biological activity or potential signaling pathways associated with (E)-4-Ethylhex-2-enoic acid. One commercial source suggests that the compound exhibits biological activity, but provides no further details or citations. Therefore, any biological effects of this compound remain to be elucidated through future research.
Conclusion
(E)-4-Ethylhex-2-enoic acid is a compound for which there is a significant lack of experimentally determined data. The information presented in this guide is largely based on computational predictions and established principles for analogous chemical structures. This document serves as a foundational resource for researchers and professionals, highlighting the need for further experimental investigation to fully characterize the chemical, physical, and biological properties of this molecule. The provided general synthetic methodologies offer a starting point for its preparation, which would enable such detailed studies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 6. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Knoevenagel Condensation [organic-chemistry.org]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
